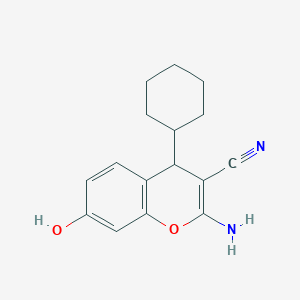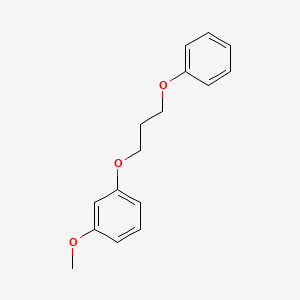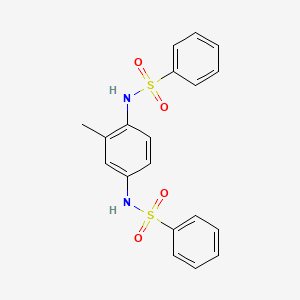![molecular formula C18H20O4 B5111712 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5111712.png)
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPB is a versatile compound that has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde involves its ability to inhibit the activity of certain enzymes, such as phosphodiesterases and histone deacetylases. This inhibition leads to the activation of various signaling pathways, which ultimately result in the desired biological effects.
Biochemical and Physiological Effects:
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been shown to have various biochemical and physiological effects. In cancer cells, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde induces apoptosis by activating the caspase pathway. In addition, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde in lab experiments is its ability to selectively inhibit certain enzymes, which allows for the study of specific signaling pathways. However, one limitation of using 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are several future directions for the study of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde. One potential direction is the development of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde derivatives with improved efficacy and reduced toxicity. Another direction is the study of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde in combination with other drugs for the treatment of various diseases. Finally, the study of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde in animal models of other diseases, such as Parkinson's disease, may provide valuable insights into its potential therapeutic applications.
In conclusion, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. The potential therapeutic applications of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde involves the reaction of 2-hydroxybenzaldehyde with 3-(2-ethoxyphenoxy)propyl bromide in the presence of a base. The reaction yields 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde as a pale yellow solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been studied for its potential applications in various scientific fields. In the field of cancer research, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-20-17-10-5-6-11-18(17)22-13-7-12-21-16-9-4-3-8-15(16)14-19/h3-6,8-11,14H,2,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJINPHVVHMCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6439290 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111643.png)
![ethyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5111654.png)
![N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea]](/img/structure/B5111662.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5111672.png)
![N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B5111682.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5111690.png)

![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide](/img/structure/B5111720.png)
![ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate](/img/structure/B5111732.png)
![8-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5111736.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5111744.png)
![1-methyl-2-(3,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5111752.png)